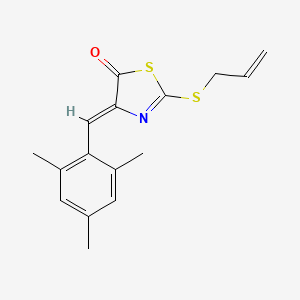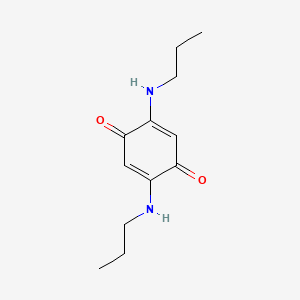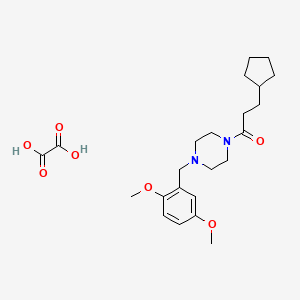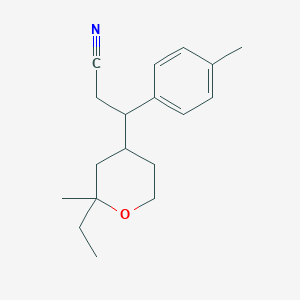
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one, also known as AMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic pathways. In addition, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been shown to have both biochemical and physiological effects. Studies have shown that 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can affect the levels of various biomolecules, including proteins, lipids, and nucleic acids, in cells and tissues. In addition, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been shown to have an impact on various physiological processes, including cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, it also has limitations, including its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
Future Directions
There are several future directions for the study of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one. One potential direction is the development of new synthetic methods for 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one and its derivatives. Another potential direction is the investigation of the molecular targets of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one and its mechanism of action. Furthermore, the potential use of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one as a plant growth regulator and as a pesticide in agriculture warrants further investigation. Finally, the potential use of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one as an anticancer agent and its optimization for clinical use is an area of great interest.
Synthesis Methods
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can be synthesized using different methods, including the reaction of allylthiol, mesityl oxide, and Lawesson's reagent. This method involves the formation of a thiazole ring through the reaction of the thiol and the ketone with Lawesson's reagent, followed by the addition of allyl chloride. Another method involves the reaction of mesityl oxide, allylthiol, and thiourea in the presence of a catalyst to form 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one.
Scientific Research Applications
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been investigated for its antimicrobial, antifungal, and antitumor activities. In materials science, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other heterocyclic compounds. In agriculture, 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been investigated for its potential use as a plant growth regulator and as a pesticide.
properties
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-5-6-19-16-17-14(15(18)20-16)9-13-11(3)7-10(2)8-12(13)4/h5,7-9H,1,6H2,2-4H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMYOSHRPYKNC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(prop-2-en-1-ylsulfanyl)-4-(2,4,6-trimethylbenzylidene)-1,3-thiazol-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)


![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)

![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)

![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)

![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)